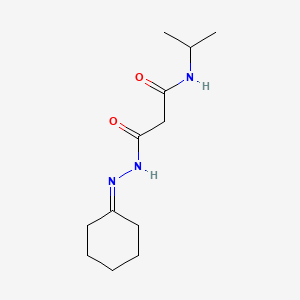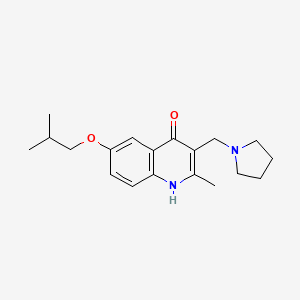
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide, also known as CHIR99021, is a small molecule inhibitor that has gained significant attention in the field of stem cell research. This compound has been shown to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) in vitro. In
Wirkmechanismus
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide is a selective inhibitor of glycogen synthase kinase 3 (GSK3) alpha and beta isoforms. GSK3 is a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK3 by 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide leads to the activation of the Wnt signaling pathway, which is involved in the regulation of self-renewal and pluripotency in ESCs and iPSCs.
Biochemical and Physiological Effects:
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has been shown to enhance the self-renewal and pluripotency of ESCs and iPSCs by increasing the expression of pluripotency markers, such as Oct4, Sox2, and Nanog. It has also been shown to promote the differentiation of ESCs and iPSCs into various cell types by inducing the expression of lineage-specific markers. In addition, 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has been shown to enhance the survival and proliferation of neural progenitor cells and to promote the maturation of cardiomyocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide is its ability to enhance the self-renewal and pluripotency of ESCs and iPSCs, which makes it a valuable tool for stem cell research. It is also a small molecule inhibitor, which makes it easier to use than other methods of GSK3 inhibition, such as RNA interference or gene knockout. However, 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide in stem cell research. One area of interest is the development of new protocols for the differentiation of ESCs and iPSCs into specific cell types, such as dopaminergic neurons for the treatment of Parkinson's disease. Another area of interest is the use of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide in combination with other small molecule inhibitors to enhance the efficiency of reprogramming somatic cells into iPSCs. Additionally, the development of new derivatives of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide with improved potency and selectivity could lead to new applications in stem cell research.
Synthesemethoden
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide was first synthesized by Chiron Corporation in 2008. The synthesis method involves the reaction of 3-aminopropionitrile with cyclohexanone to form 3-(2-cyclohexylidenehydrazino)propanenitrile. This intermediate is then reacted with isopropyl chloroformate to form 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide.
Wissenschaftliche Forschungsanwendungen
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has been widely used in stem cell research due to its ability to enhance the self-renewal and pluripotency of ESCs and iPSCs. It has been shown to promote the maintenance of ESCs and iPSCs in an undifferentiated state and to enhance the efficiency of reprogramming somatic cells into iPSCs. 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has also been used in the differentiation of ESCs and iPSCs into various cell types, including neural progenitor cells, pancreatic beta cells, and cardiomyocytes.
Eigenschaften
IUPAC Name |
N'-(cyclohexylideneamino)-N-propan-2-ylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-9(2)13-11(16)8-12(17)15-14-10-6-4-3-5-7-10/h9H,3-8H2,1-2H3,(H,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBBLIKFLHXCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC(=O)NN=C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(cyclohexylideneamino)-N-propan-2-ylpropanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4943510.png)
![3-(3-methylphenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943512.png)

![9-[2-(4-bromophenoxy)ethyl]-9H-carbazole](/img/structure/B4943520.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B4943526.png)
![isopropyl 4,4,4-trifluoro-2-(5-{[(4-fluorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-3-oxobutanoate](/img/structure/B4943527.png)

![2-{benzyl[2-(dimethylamino)ethyl]amino}-4-(dimethylamino)nicotinonitrile ethanedioate hydrate](/img/structure/B4943547.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide](/img/structure/B4943560.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4943568.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4943582.png)
![ethyl 2-{[2-(4-ethyl-1-piperazinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4943599.png)
![N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4943607.png)
